5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide
Description
Key structural attributes:
- Aromaticity : Enhances stability and enables π-π stacking interactions with biological targets.
- Electron-rich sites : Nitrogen atoms at positions 1 (imidazole) and 3 (pyridine) facilitate hydrogen bonding and coordination chemistry.
- Substituent compatibility : Methyl, halogens, and functionalized side chains are frequently incorporated without disrupting ring conjugation.
Table 1 : Common functionalizations in imidazo[1,2-a]pyridine derivatives
Properties
IUPAC Name |
5-methylimidazo[1,2-a]pyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6-3-2-4-8-11-7(5-13(6)8)9(14)12-10/h2-5H,10H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHUOSZIGGMOJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodine-Promoted Synthesis in Aqueous Media
- Iodine acts as a Lewis acid catalyst promoting the cyclization of methylimidazopyridine derivatives with hydrazides.
- The reaction proceeds efficiently in water, often under mild conditions (40–80°C).
- Surfactants like sodium dodecyl sulfate (SDS) enhance yields and substrate scope.
Research Data (from recent ACS Omega publication):
| Entry | Reagents | Catalyst | Surfactant | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Methylimidazopyridine + hydrazide | Iodine (30 mol%) | SDS (10 mol%) | 40°C, 8 h | 89 | Present study |
| 2 | Same + NH4Cl | Iodine (30 mol%) | SDS | Room temp, 4 h | 70 | Present study |
This method demonstrates high efficiency, environmental friendliness, and scalability, including gram-scale synthesis of pharmaceuticals like zolimidine.
Microwave-Assisted Synthesis
- Microwave irradiation accelerates cyclization, reducing reaction times to minutes.
- Typically involves heating methylimidazopyridine with hydrazides in water or ethanol.
- Yields are comparable or superior to conventional heating.
Multicomponent and Tandem Reactions
Advanced synthetic strategies involve multicomponent reactions (MCRs) that combine methylimidazopyridines, hydrazides, and other reagents in one-pot processes:
- These methods often employ catalysts such as copper salts or organocatalysts.
- They allow rapid assembly of the carbohydrazide scaffold with diverse substituents.
Research Example:
A recent review highlights the use of oxidative coupling and tandem reactions to synthesize imidazo[1,2-a]pyridines with carbohydrazide functionalities, often under mild conditions with high atom economy.
Summary of Key Data and Trends
| Preparation Method | Solvent | Catalyst | Conditions | Yield Range | Advantages |
|---|---|---|---|---|---|
| Hydrazide condensation | Ethanol, DMSO | Acid (acetic) | 80–120°C, 4–8 h | 65–85% | Widely used, straightforward |
| Iodine-promoted aqueous | Water | Iodine (30 mol%) | 40–80°C, 8 h | 70–89% | Environmentally friendly, scalable |
| Microwave-assisted | Water/ethanol | None or minimal | 5–20 min | 75–90% | Fast, energy-efficient |
| Multicomponent reactions | Various | Metal or organocatalysts | Room temp to 100°C | 60–85% | High diversity, atom economy |
Research Findings and Notes
- Environmental Impact: The iodine-promoted aqueous method stands out for its green chemistry credentials, avoiding hazardous solvents and catalysts.
- Substrate Scope: Both electron-donating and withdrawing groups on the pyridine and hydrazide components are tolerated.
- Scalability: The methods have been successfully scaled to gram quantities, demonstrating potential for pharmaceutical manufacturing.
- Mechanistic Insights: The key step involves oxidative cyclization facilitated by iodine, with the formation of a Schiff base intermediate, followed by aromatization.
Chemical Reactions Analysis
5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of this compound .
Scientific Research Applications
Chemistry
5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide serves as a building block in organic synthesis. It is utilized in the development of new materials and as a precursor for various chemical transformations.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism may involve the inhibition of bacterial enzyme activity or disruption of cell membrane integrity.
- Anticancer Properties : Preclinical studies have demonstrated that this compound has cytotoxic effects on several cancer cell lines, such as breast (MCF-7) and colon (HT-29) cancer cells. Its action appears to involve modulation of key signaling pathways associated with cell proliferation and apoptosis.
Medicine
The compound is being investigated for its potential role in drug development. Its interaction with specific molecular targets suggests it may be useful in treating diseases such as cancer and infections.
Case Studies
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant antibacterial activity against various strains of bacteria .
- Cytotoxic Evaluation : In vitro assays showed that this compound significantly inhibited the growth of prostate cancer cells by inducing apoptosis .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide | Similar core structure | Anticancer activity |
| 2-Methylimidazo[1,2-a]pyridine | Related heterocyclic compound | Antimicrobial properties |
This table illustrates how this compound stands out among similar compounds due to its unique functional groups and specific biological activities.
Mechanism of Action
The mechanism of action of 5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit enzymes involved in key biological processes, leading to their potential use as therapeutic agents . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Table 1: Comparison of Methyl-Substituted Imidazopyridine Derivatives
Table 2: Cytotoxic Activity of Selected Derivatives
| Compound Series | Substituent Type | IC₅₀ (μM) – MCF-7 | IC₅₀ (μM) – HT-29 |
|---|---|---|---|
| 7a–e | Aryl hydrazone | 12–45 | 18–50 |
| 11a–e | Triazole-linked benzyl | 9–32 | 8–28 |
Reactivity with N-Chlorosuccinimide (NCS)
5-Methylimidazo[1,2-a]pyridine derivatives with electron-withdrawing groups at the 3-position show divergent reactivity with NCS:
- Ethyl 5-methylimidazo[...]-3-carboxylate undergoes chlorination at the methyl group to yield ethyl 5-(chloromethyl)imidazo[...]-3-carboxylate (83% yield) .
- Analogous compounds lacking the methyl group or with different substituents (e.g., nitro, chlorine) produce ipso-substitution products or ring-opened derivatives .
Physicochemical Properties
- LogP and Solubility : The carbohydrazide group in 5-methylimidazo[...]-2-carbohydrazide increases polarity (PSA = 61.38 Ų) compared to its ester analog (PSA = 54.60 Ų), enhancing aqueous solubility .
- Thermal Stability : Melting points for triazole-containing derivatives (e.g., 11a) range from 150–152°C, higher than hydrazone derivatives due to hydrogen bonding interactions .
Biological Activity
5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHNO and a molecular weight of approximately 190.2 g/mol. Its structure includes a methyl group at the 5-position of the imidazopyridine ring and a carbohydrazide moiety, which contributes to its reactivity and biological properties.
The primary target of this compound is the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) . The compound binds to critical residues, specifically Lys627 and Asp836 , inhibiting PDGFRA activity. This inhibition disrupts downstream signaling pathways such as the PI3K/AKT and MAPK pathways, which are vital for cell proliferation, survival, and migration .
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:
- Breast Cancer (MCF-7) : The compound has shown promising results with IC values indicating effective inhibition of cell growth.
- Colon Cancer (HT-29) : Similar cytotoxic effects have been observed in this cell line .
The compound's anticancer properties are attributed to its ability to induce apoptosis in cancer cells through the aforementioned signaling pathway disruptions.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens:
- Antibacterial : Effective against strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal : Exhibited activity against common fungal strains .
Research Findings and Case Studies
Recent studies have expanded on the biological activities of this compound:
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. However, stability under acidic conditions may limit its efficacy in certain environments .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methylimidazo[1,2-a]pyridine-2-carbohydrazide, and how do reaction conditions influence yield?
- The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, with microwave-assisted methods improving efficiency . Key parameters include solvent selection (e.g., methanol/water mixtures), temperature control (e.g., 120°C for cyclization), and catalysts like trifluoroacetic acid. Yields range from 55% to 67%, depending on substituent reactivity and purification protocols .
Q. Which spectroscopic techniques are critical for characterizing structural integrity and purity?
- ¹H/¹³C NMR identifies proton environments and carbon frameworks, particularly distinguishing hydrazide NH peaks (~8–10 ppm) and methyl group signals . IR spectroscopy confirms carbonyl (C=O, ~1720 cm⁻¹) and hydrazide (N–H, ~3200 cm⁻¹) functional groups . HRMS validates molecular weight and isotopic patterns .
Q. What preliminary biological screening assays are relevant for this compound?
- Antimicrobial activity is assessed via broth microdilution (MIC values against bacterial/fungal strains) . Anticancer potential is evaluated using MTT assays on cancer cell lines (e.g., IC₅₀ determination) . Computational docking predicts interactions with targets like DNA topoisomerases or microbial enzymes .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) optimize the compound’s electronic properties for target binding?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution. For imidazopyridines, electron-withdrawing groups (e.g., –CF₃) enhance electrophilicity, improving interactions with nucleophilic residues in enzyme active sites . Solvent effects (PCM models) refine binding energy predictions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Discrepancies may arise from assay conditions (e.g., pH, serum content) or impurity profiles. HPLC purity validation (>98%) and dosage standardization (µM vs. mg/mL) are critical . Comparative studies using isogenic cell lines or genetically modified pathogens isolate target-specific effects .
Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence crystallization and stability?
- Hirshfeld surface analysis quantifies intermolecular interactions in crystal lattices. For imidazopyridines, C–H···O/N hydrogen bonds and aromatic stacking dominate, with methyl groups contributing to van der Waals stabilization . Thermal gravimetry (TGA) assesses stability under stress conditions (e.g., 25–300°C) .
Q. What advanced functionalization methods enable selective derivatization of the hydrazide moiety?
- Nucleophilic acyl substitution : React with alkyl/aryl halides under NaH to form acylated derivatives .
- Oxidation/Reduction : KMnO₄ oxidizes hydrazides to carboxylic acids; Pd/C-catalyzed hydrogenation reduces nitro groups to amines without affecting the core .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition introduces triazole rings for enhanced solubility .
Methodological Considerations
Q. How to design controlled experiments for assessing structure-activity relationships (SAR)?
- Step 1 : Synthesize analogues with systematic substitutions (e.g., –CH₃ → –CF₃, –Cl) .
- Step 2 : Profile physicochemical properties (LogP, pKa) via HPLC and potentiometry .
- Step 3 : Corrogate biological data (e.g., IC₅₀, MIC) with electronic descriptors (Hammett σ constants) to identify pharmacophores .
Q. What are best practices for handling spectroscopic data inconsistencies?
- NMR : Use deuterated solvents (DMSO-d₆, CDCl₃) to avoid peak splitting. Confirm assignments via 2D experiments (COSY, HSQC) .
- IR : Dry samples thoroughly to eliminate water interference (~1640 cm⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
